Cas no 839713-36-9 (Nelotanserin)

Nelotanserin structure
Nelotanserin structure
Nombre del producto:Nelotanserin
Número CAS:839713-36-9
MF:C18H15BrF2N4O2
Megavatios:437.238109827042
MDL:MFCD16619341
CID:68903
PubChem ID:11683556

Nelotanserin Propiedades químicas y físicas

Nombre e identificación

    • 1-[3-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenyl]-3-(2,4-difluorophenyl)urea
    • 1-[3-(4-bromo-2-methylpyrazol-3-yl)-4-methoxyphenyl]-3-(2,4-difluorophenyl)urea
    • APD125
    • UREA, N-[3-(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)-4-METHOXYPHENYL]-N'-(2,4-DIFLUOROPHENYL)-
    • Nelotanserin
    • N-[3-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenyl]-N′-(2,4-difluorophenyl)urea (ACI)
    • 1-(2,4-Difluorophenyl)-3-[4-methoxy-3-(4-bromo-1-methyl-1H-pyrazol-5-yl)phenyl]urea
    • 1-[3-(4-Bromo-2-methyl-2H-pyrazol-3-yl)-4-methoxyphenyl]-3-(2,4-difluorophenyl)urea
    • APD 125
    • MFCD16619341
    • Nelotanserin [USAN:INN]
    • D09645
    • Q6990276
    • NELOTANSERIN [USAN]
    • NS00072232
    • CS-5984
    • SB19023
    • 1-(3-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenyl)-3-(2,4-difluorophenyl)urea
    • CHEMBL598172
    • 4ZA73QEW2P
    • Nelotanserin (USAN/INN)
    • SCHEMBL2345325
    • 1-[3-(4-bromo-2-methylpyrazol-3-yl)-4-methoxyphenyl]-3-(2,4-diluorophenyl)urea
    • HY-10559
    • 1-[3-(4-Bromo-2-methyl-2H-pyrazol-3-yl)-4-methoxy-phenyl]-3-(2,4-difluoro-phenyl)-urea
    • 839713-36-9
    • DTXSID40232868
    • C18H15BrF2N4O2
    • NELOTANSERIN [INN]
    • BCP24992
    • 1-[3-(4-Bromo-2-methyl-2H-pyrazol-3-yl)-4-methoxy-phenyl]-3-(2,4-difluoro-phenyl)urea
    • UREA, N-(3-(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)-4-METHOXYPHENYL)-N'-(2,4-DIFLUOROPHENYL)-
    • N-[3-(4-bromo-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenyl]-N'-(2,4-difluorophenyl)-Urea
    • 1-(3-(4-BROMO-2-METHYL-2H-PYRAZOL-3-YL)-4-METHOXYPHENYL)-3-(2,4- DIFLUOROPHENYL)UREA
    • AS-30117
    • COSPVUFTLGQDQL-UHFFFAOYSA-N
    • EX-A3147
    • BDBM50324541
    • APD-125
    • APD125(Nelotanserin)
    • DB12555
    • UNII-4ZA73QEW2P
    • CHEBI:177438
    • AKOS027255058
    • DB-311641
    • APD125(Nelotanserin)?
    • MDL: MFCD16619341
    • Renchi: 1S/C18H15BrF2N4O2/c1-25-17(13(19)9-22-25)12-8-11(4-6-16(12)27-2)23-18(26)24-15-5-3-10(20)7-14(15)21/h3-9H,1-2H3,(H2,23,24,26)
    • Clave inchi: COSPVUFTLGQDQL-UHFFFAOYSA-N
    • Sonrisas: O=C(NC1C(F)=CC(F)=CC=1)NC1C=C(C2N(C)N=CC=2Br)C(OC)=CC=1

Atributos calculados

  • Calidad precisa: 436.03464g/mol
  • Masa isotópica única: 436.03464g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 6
  • Recuento de átomos pesados: 27
  • Cuenta de enlace giratorio: 6
  • Complejidad: 518
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 3.3
  • Superficie del Polo topológico: 68.2Ų

Propiedades experimentales

  • Denso: 1.55
  • Punto de ebullición: 425.886°C at 760 mmHg
  • Punto de inflamación: 211.369 °C

Nelotanserin Información de Seguridad

  • Palabra de señal:Warning
  • Instrucciones de peligro: H302-H315-H319-H335
  • Declaración de advertencia: P261-P305+P351+P338
  • Condiciones de almacenamiento:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Nelotanserin PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
ChemScence
CS-5984-50mg
Nelotanserin
839713-36-9 99.79%
50mg
$450.0 2022-04-26
MedChemExpress
HY-10559-10mg
Nelotanserin
839713-36-9 99.52%
10mg
¥1500 2024-04-17
MedChemExpress
HY-10559-50mg
Nelotanserin
839713-36-9 99.52%
50mg
¥4500 2024-04-17
abcr
AB456652-1g
1-[3-(4-Bromo-2-methyl-2H-pyrazol-3-yl)-4-methoxyphenyl]-3-(2,4-difluorophenyl)urea, 95%; .
839713-36-9 95%
1g
€1461.40 2024-08-03
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce45834-1mg
Nelotanserin (APD125)
839713-36-9 98%
1mg
¥981.00 2023-09-08
Ambeed
A101038-50mg
1-(3-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenyl)-3-(2,4-difluorophenyl)urea
839713-36-9 99%
50mg
$148.0 2025-02-20
Ambeed
A101038-1g
1-(3-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenyl)-3-(2,4-difluorophenyl)urea
839713-36-9 99%
1g
$1401.0 2025-02-20
MedChemExpress
HY-10559-100mg
Nelotanserin
839713-36-9 99.52%
100mg
¥12000 2023-08-31
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T7350-100 mg
Nelotanserin
839713-36-9 98.42%
100MG
¥10835.00 2022-04-26
abcr
AB456652-250 mg
1-[3-(4-Bromo-2-methyl-2H-pyrazol-3-yl)-4-methoxyphenyl]-3-(2,4-difluorophenyl)urea, 95%; .
839713-36-9 95%
250MG
€616.40 2023-07-18

Nelotanserin Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water ;  overnight, rt → 70 °C
2.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ;  0 °C; 3 h, 0 °C
3.1 Reagents: Stannous chloride Solvents: Ethanol ;  3 h, reflux
3.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate ,  Water ;  overnight
4.1 Solvents: Dichloromethane ;  rt
Referencia
Discovery of 1-[3-(4-Bromo-2-methyl-2H-pyrazol-3-yl)-4-methoxyphenyl]-3-(2,4-difluorophenyl)urea (Nelotanserin) and Related 5-Hydroxytryptamine2A Inverse Agonists for the Treatment of Insomnia
Teegarden, Bradley R.; et al, Journal of Medicinal Chemistry, 2010, 53(5), 1923-1936

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 2 h, rt
2.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water ;  overnight, rt → 70 °C
3.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ;  0 °C; 3 h, 0 °C
4.1 Reagents: Stannous chloride Solvents: Ethanol ;  3 h, reflux
4.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate ,  Water ;  overnight
5.1 Solvents: Dichloromethane ;  rt
Referencia
Discovery of 1-[3-(4-Bromo-2-methyl-2H-pyrazol-3-yl)-4-methoxyphenyl]-3-(2,4-difluorophenyl)urea (Nelotanserin) and Related 5-Hydroxytryptamine2A Inverse Agonists for the Treatment of Insomnia
Teegarden, Bradley R.; et al, Journal of Medicinal Chemistry, 2010, 53(5), 1923-1936

Métodos de producción 3

Condiciones de reacción
1.1 Solvents: Dichloromethane ;  rt
Referencia
Discovery of 1-[3-(4-Bromo-2-methyl-2H-pyrazol-3-yl)-4-methoxyphenyl]-3-(2,4-difluorophenyl)urea (Nelotanserin) and Related 5-Hydroxytryptamine2A Inverse Agonists for the Treatment of Insomnia
Teegarden, Bradley R.; et al, Journal of Medicinal Chemistry, 2010, 53(5), 1923-1936

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ;  0 °C; 3 h, 0 °C
2.1 Reagents: Stannous chloride Solvents: Ethanol ;  3 h, reflux
2.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate ,  Water ;  overnight
3.1 Solvents: Dichloromethane ;  rt
Referencia
Discovery of 1-[3-(4-Bromo-2-methyl-2H-pyrazol-3-yl)-4-methoxyphenyl]-3-(2,4-difluorophenyl)urea (Nelotanserin) and Related 5-Hydroxytryptamine2A Inverse Agonists for the Treatment of Insomnia
Teegarden, Bradley R.; et al, Journal of Medicinal Chemistry, 2010, 53(5), 1923-1936

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  rt → -78 °C; -78 °C; 1.5 h, -78 °C
1.2 overnight, -78 °C; -78 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 6
2.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water ;  overnight, rt → 70 °C
3.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ;  0 °C; 3 h, 0 °C
4.1 Reagents: Stannous chloride Solvents: Ethanol ;  3 h, reflux
4.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate ,  Water ;  overnight
5.1 Solvents: Dichloromethane ;  rt
Referencia
Discovery of 1-[3-(4-Bromo-2-methyl-2H-pyrazol-3-yl)-4-methoxyphenyl]-3-(2,4-difluorophenyl)urea (Nelotanserin) and Related 5-Hydroxytryptamine2A Inverse Agonists for the Treatment of Insomnia
Teegarden, Bradley R.; et al, Journal of Medicinal Chemistry, 2010, 53(5), 1923-1936

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Stannous chloride Solvents: Ethanol ;  3 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate ,  Water ;  overnight
2.1 Solvents: Dichloromethane ;  rt
Referencia
Discovery of 1-[3-(4-Bromo-2-methyl-2H-pyrazol-3-yl)-4-methoxyphenyl]-3-(2,4-difluorophenyl)urea (Nelotanserin) and Related 5-Hydroxytryptamine2A Inverse Agonists for the Treatment of Insomnia
Teegarden, Bradley R.; et al, Journal of Medicinal Chemistry, 2010, 53(5), 1923-1936

Nelotanserin Raw materials

Nelotanserin Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:839713-36-9)Nelotanserin
A923265
Pureza:99%/99%/99%
Cantidad:100mg/250mg/1g
Precio ($):189.0/332.0/890.0